molecular formula C20H17NO2S B2385447 [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate CAS No. 1025576-93-5

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate

Cat. No.: B2385447
CAS No.: 1025576-93-5
M. Wt: 335.42
InChI Key: QLIDLHNQUJKUQO-VZCXRCSSSA-N
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Description

[(Z)-[(3,4-Dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is a specialized thiophene-based chemical reagent designed for pharmaceutical and medicinal chemistry research. Thiophene nuclei are recognized as privileged pharmacophores in drug discovery, ranking 4th among US FDA-approved sulfur-containing small molecules over the last decade . This compound serves as a key synthetic intermediate for exploring novel therapeutic agents, particularly due to the versatility of the 2-aminothiophene scaffold, which is known to exhibit a wide range of biological and pharmacological attributes . Its potential research applications are rooted in the documented activities of analogous structures. Thiophene derivatives are frequently investigated for their diverse biological activities, including serving as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents . The structure of this compound, featuring a hydrazone-like linkage (azomethine group), is of significant interest as such functional groups are commonly found in molecules with potent biological activities, including anti-cancer, antifungal, and antibacterial properties . Researchers can utilize this compound as a critical building block in the synthesis of more complex heterocyclic systems or as a candidate for high-throughput screening in the development of new enzyme inhibitors and receptor modulators. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIDLHNQUJKUQO-VZCXRCSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N\OC(=O)C2=CC=CS2)/C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid in the presence of an appropriate catalyst. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate exhibits promising biological activities:

  • Antimicrobial Properties : Studies indicate that this compound possesses significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents enhances its efficacy .
  • Anti-inflammatory Effects : Research highlights its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cell proliferation in cancer cell lines, suggesting possible therapeutic applications in oncology.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Therapeutic Agents : Its structural characteristics allow it to interact with biological targets, making it a candidate for developing new drugs for cancer and infectious diseases .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to specific receptors and enzymes involved in disease pathways, further supporting its medicinal potential .

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Organic Semiconductors : Its electrical properties make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells .
  • Corrosion Inhibitors : The compound has been studied for its effectiveness in preventing corrosion in metals, which is critical for various industrial applications.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound against common pathogens. Results demonstrated a significant inhibition rate compared to standard antibiotics. The study concluded that structural modifications could enhance its antibacterial properties further .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. Molecular docking studies indicated that the compound binds to specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:

Biological Activity

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is a synthetic compound classified as a thiophene derivative. Thiophene compounds are notable for their diverse applications in medicinal chemistry, materials science, and industrial chemistry. This compound is particularly recognized for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1025576-93-5
  • Molecular Formula : C20H17NO2S
  • Molecular Weight : 335.42 g/mol

The compound features a thiophene ring substituted with an amino group and a phenylmethylidene moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell proliferation, leading to reduced tumor growth in various cancer models. It may also induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated significant cytotoxicity and apoptosis induction compared to the reference drug bleomycin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : this compound exhibited inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including cancer:

  • Research Findings : The compound has shown promise in reducing inflammatory markers in vitro and in vivo. It appears to modulate cytokine production and inhibit the activation of NF-kB signaling pathways .

Comparison with Similar Compounds

To understand the relative efficacy of this compound, it is useful to compare it with other thiophene derivatives:

Compound NameBiological ActivityReference
TipepidineAntitussive
TioconazoleAntifungal
DorzolamideCarbonic anhydrase inhibitor

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It can bind to specific receptors that regulate cell growth and apoptosis, thereby influencing cancer progression and inflammation .

Q & A

Q. What are the recommended synthesis routes for [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between thiophene-2-carboxylate derivatives and substituted benzaldehyde precursors. For example:

  • Step 1 : React thiophene-2-carboxylic acid with methylating agents (e.g., diazomethane) to form the methyl ester .
  • Step 2 : Introduce the imine group via Schiff base formation using 3,4-dimethylphenyl-benzaldehyde under reflux in anhydrous ethanol or DMF, with catalytic acetic acid .
  • Optimization : Control temperature (70–90°C), solvent polarity, and stoichiometry to favor the (Z)-isomer. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the imine group (δ 8.5–9.0 ppm for –C=N– in 1^1H NMR) and substituent positions on aromatic rings .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C, H, N, S values .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement and OLEX2 for structure visualization .

Q. How does the (Z)-configuration of the imine group influence physicochemical properties?

The (Z)-isomer exhibits distinct dipole moments and steric hindrance compared to the (E)-form, affecting solubility (e.g., in polar aprotic solvents like DMSO) and melting points. Computational methods (DFT) can predict stability differences, with the (Z)-isomer often more thermodynamically favored due to reduced steric clash between substituents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding and π-π interactions .
  • Contradiction Management : Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of substituents) to resolve ambiguities in imine configuration .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

  • Targeted Modifications : Synthesize analogs with variations in the 3,4-dimethylphenyl or thiophene moieties. For example, replace the methyl ester with ethyl to assess hydrolytic stability .
  • Biological Assays : Screen for interactions with hypoxia-inducible factors (HIF-1α) or kinases using fluorescence polarization or SPR. Compare IC50_{50} values across analogs to identify critical functional groups .
  • Computational Docking : Use AutoDock Vina to model ligand-protein interactions, focusing on the imine and carboxylate groups as binding anchors .

Q. How can conflicting reactivity data in hydrazone-linked thiophene derivatives be addressed?

  • Controlled Reactivity Studies : Perform kinetic experiments under varying pH (4–10) and temperature to isolate intermediates (e.g., hydrazone tautomers).
  • Mechanistic Probes : Use 15^{15}N-labeled imine groups in NMR to track protonation states and tautomerization pathways .
  • Cross-Validation : Combine HPLC-MS for reaction monitoring and DFT calculations (Gaussian 16) to model transition states .

Methodological Tools and Resources

  • Crystallography Software : SHELX suite (refinement), OLEX2 (visualization), and WinGX (data processing) .
  • Spectroscopic Databases : PubChem for reference spectra, CAS Common Chemistry for synthetic protocols .
  • Synthetic Protocols : Optimize yields using anhydrous conditions and inert atmospheres (N2_2/Ar) .

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